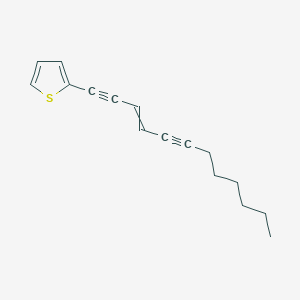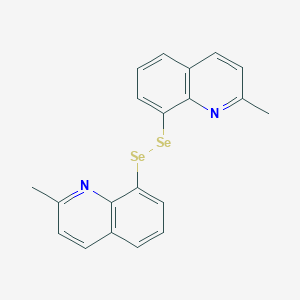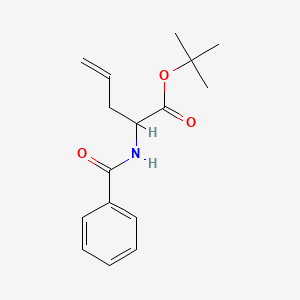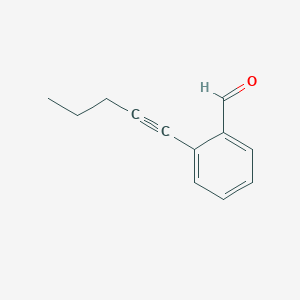
Benzaldehyde, 2-(1-pentynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-(1-pentynyl)-: is an organic compound with the molecular formula C12H12O. It consists of a benzene ring with a formyl substituent and a pentynyl group attached to the second carbon of the benzene ring. This compound is a derivative of benzaldehyde, which is one of the simplest aromatic aldehydes and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Two-Step, One-Pot Reduction/Cross-Coupling Procedure: This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde.
Enzymatic Production: Benzaldehyde can be produced from L-phenylalanine using a mutant form of 4-hydroxymandelate synthase.
Industrial Production Methods:
Oxidation of Toluene: This is a common industrial method where toluene is oxidized in the liquid phase to produce benzaldehyde.
Hydrolysis of Benzal Chloride: Benzal chloride can be hydrolyzed to produce benzaldehyde.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde can undergo oxidation to form benzoic acid.
Reduction: It can be reduced to benzyl alcohol.
Substitution: Benzaldehyde can react with various nucleophiles to form Schiff bases, oximes, hydrazones, and acetals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like hydroxylamine, phenylhydrazine, and alcohols are used for forming oximes, hydrazones, and acetals, respectively.
Major Products:
Benzoic Acid: Formed from the oxidation of benzaldehyde.
Benzyl Alcohol: Formed from the reduction of benzaldehyde.
Schiff Bases, Oximes, Hydrazones, and Acetals: Formed from substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Functionalized Benzalacetones: Benzaldehyde derivatives are used in the Claisen-Schmidt reaction to prepare functionalized α,β-unsaturated ketones, which possess antioxidant properties.
Biology:
Anticancer Agents: Benzaldehyde derivatives are used in the synthesis of benzimidazole derivatives, which have shown significant anticancer activity.
Medicine:
Antimicrobial and Antioxidant Activities: Benzaldehyde has been shown to have insecticidal, antimicrobial, and antioxidant activities.
Industry:
Mechanism of Action
Absorption and Metabolism: Benzaldehyde is absorbed well via the gastrointestinal tract, skin, and lungs. It is rapidly distributed in the blood and kidneys and is excreted primarily through urine. Benzaldehyde is oxidized to benzoic acid, which is then conjugated with glucuronic acid or glycine to form hippuric acid .
Molecular Targets and Pathways: Benzaldehyde can loosen the structure of the lipid bilayer, enhancing the absorption of hydrophilic drugs .
Comparison with Similar Compounds
Benzyl Alcohol: Similar to benzaldehyde but with a hydroxyl group instead of a formyl group.
Benzoic Acid: Formed from the oxidation of benzaldehyde and has a carboxyl group instead of a formyl group.
Benzaldehyde Oxime: Formed from the reaction of benzaldehyde with hydroxylamine.
Uniqueness: Benzaldehyde, 2-(1-pentynyl)-, is unique due to the presence of a pentynyl group, which imparts distinct chemical properties and reactivity compared to other benzaldehyde derivatives .
Properties
CAS No. |
571184-11-7 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-pent-1-ynylbenzaldehyde |
InChI |
InChI=1S/C12H12O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-10H,2-3H2,1H3 |
InChI Key |
ZILUOZIWQCJPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)
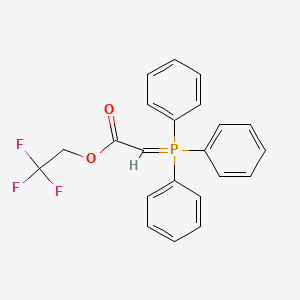
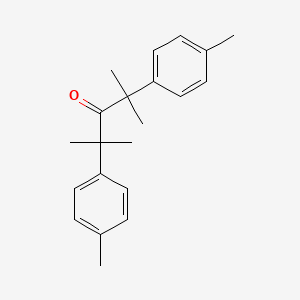
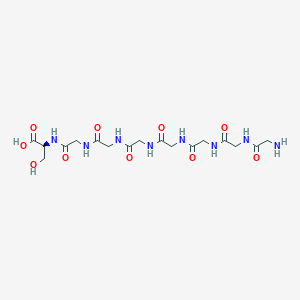
![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
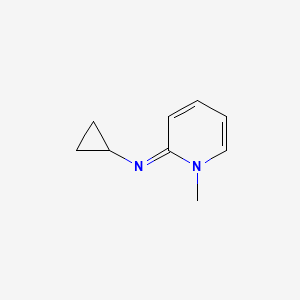
![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
